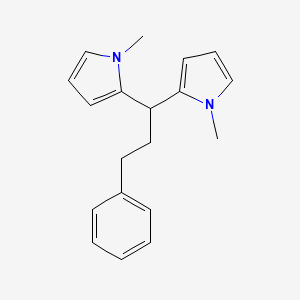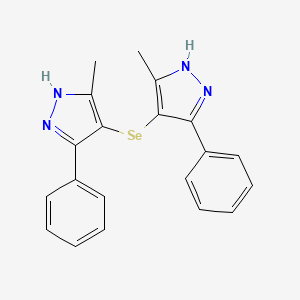
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is a heterocyclic compound that contains selenium. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of selenium in the compound adds unique properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with selenium reagents. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of selenium dioxide under reflux conditions . The reaction is usually catalyzed by sodium acetate or other suitable catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide anions.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide anions.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also bind to specific proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may induce apoptosis in cancer cells by activating p53-mediated pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)methane
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)ether
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)thioether
Uniqueness
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is unique due to the presence of selenium, which imparts distinct redox properties and biological activities. Compared to its sulfur and oxygen analogs, the selenium compound exhibits higher reactivity and potential therapeutic benefits .
Propiedades
Número CAS |
1031223-90-1 |
|---|---|
Fórmula molecular |
C20H18N4Se |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5-methyl-4-[(5-methyl-3-phenyl-1H-pyrazol-4-yl)selanyl]-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C20H18N4Se/c1-13-19(17(23-21-13)15-9-5-3-6-10-15)25-20-14(2)22-24-18(20)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
HDLCLPGWZMMMRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)[Se]C3=C(NN=C3C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



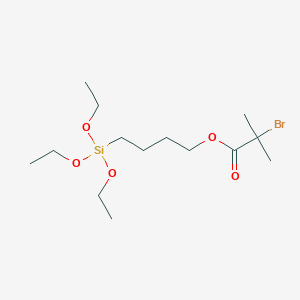
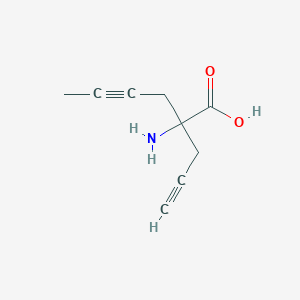
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)

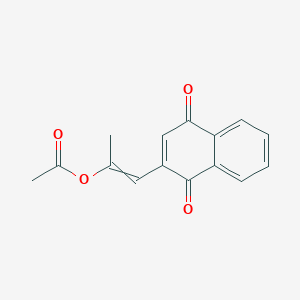
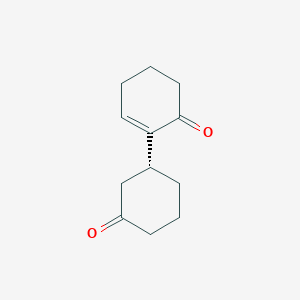
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
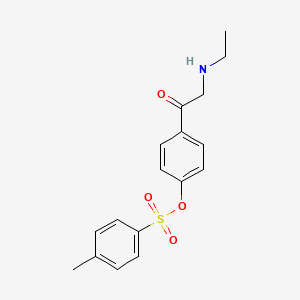
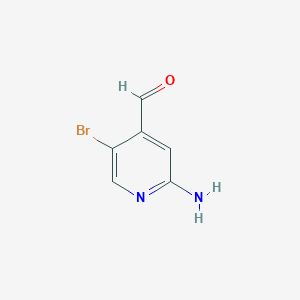
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
